2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide
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Overview
Description
2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide is a chemical compound with the molecular formula C5H6N2OS2 and a molecular weight of 174.24 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Scientific Research Applications
2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide can be synthesized through several methods. One common approach involves the cyclization and condensation of haloketones with thioamides . This method is widely used for the synthesis of thiazole derivatives. Another method involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives .
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide involves its interaction with molecular targets and pathways in biological systems. Thiazole-containing compounds can activate or inhibit biochemical pathways, enzymes, or receptors . The specific molecular targets and pathways depend on the particular application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole ring system.
Sulfathiazole: A short-acting sulfa drug with antimicrobial properties.
Thiamine (Vitamin B1): A thiazole-containing vitamin essential for neurological function.
Uniqueness
2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS2/c6-3(9)1-5-7-4(8)2-10-5/h2,8H,1H2,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFXEPTZXJKAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(=S)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363247 |
Source
|
Record name | 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126106-28-3 |
Source
|
Record name | 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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